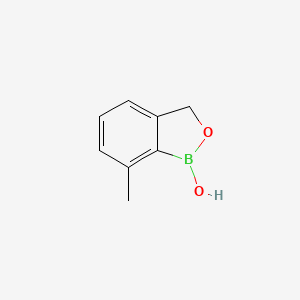

7-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol

Description

Historical Trajectories of Boron in Organic Chemistry and Heterocyclic Design

The journey of boron in the realm of chemistry began with its isolation as an element in 1808. For a considerable period, its application in organic chemistry was relatively limited. However, the 20th century witnessed a paradigm shift, with the pioneering work on organoboranes, notably the hydroboration-oxidation reaction, which garnered a Nobel Prize. This laid the foundation for the versatile use of boron in synthetic organic chemistry.

Initially, the focus was on acyclic boronic acids and their esters. The incorporation of boron into heterocyclic systems was a later development, driven by the quest for novel structures with unique electronic and geometric properties. The inherent Lewis acidity of boron and its ability to form stable yet reversible covalent bonds with nucleophiles made it an attractive element for designing compounds with specific biological activities and material properties.

Evolution of Benzoxaboroles as a Distinct Class of Organoboron Compounds

Benzoxaboroles, a class of bicyclic organoboron compounds, were first synthesized in 1957 by Torssell. These structures are characterized by the fusion of a benzene (B151609) ring with an oxaborole ring. For several decades following their discovery, benzoxaboroles remained a niche area of study, primarily of academic interest.

The turning point for benzoxaboroles came with the discovery of their potent biological activities. Researchers recognized that the benzoxaborole scaffold offered a unique combination of stability, water solubility, and the ability to interact with biological targets. This led to a surge in research and development, culminating in the approval of benzoxaborole-based drugs for various therapeutic applications. This success has solidified the position of benzoxaboroles as a "privileged scaffold" in medicinal chemistry.

Structural Elucidation and Fundamental Characteristics of the Benzoxaborole Core System

The fundamental structure of a benzoxaborole consists of a 1,3-dihydro-2,1-benzoxaborol-1-ol core. This system features a five-membered heterocyclic ring containing a boron atom, an oxygen atom, and a methylene (B1212753) group, fused to a benzene ring.

A key characteristic of the benzoxaborole core is the trigonal planar geometry of the boron atom in its neutral state, which is incorporated into a strained five-membered ring. This ring strain is a crucial factor in the chemical reactivity of benzoxaboroles. Upon interaction with nucleophiles, such as water or biological macromolecules, the boron atom readily transitions to a more stable tetrahedral geometry, relieving the ring strain. This reversible change in hybridization from sp² to sp³ is central to the mechanism of action of many biologically active benzoxaboroles.

The Lewis acidity of the boron atom in benzoxaboroles is another defining feature. The electron-deficient nature of boron makes it susceptible to nucleophilic attack, allowing it to act as a covalent warhead that can form stable adducts with diols and other nucleophilic residues in enzymes and other biological targets.

Table 1: Fundamental Properties of the Benzoxaborole Core

| Property | Description |

|---|---|

| Core Structure | 1,3-dihydro-2,1-benzoxaborol-1-ol |

| Boron Hybridization | sp² (trigonal planar) in the neutral state, sp³ (tetrahedral) in the anionic state |

| Key Chemical Feature | Lewis acidity of the boron atom |

| Reactivity | Forms reversible covalent bonds with nucleophiles, particularly diols |

| Solubility | Generally good aqueous solubility compared to corresponding acyclic boronic acids |

Research Significance and Academic Focus on 7-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol and its Analogues

The academic and industrial focus on benzoxaboroles has been driven by their therapeutic potential. Extensive research has led to the development of benzoxaborole derivatives with a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and antiparasitic properties.

While a significant body of research exists for various substituted benzoxaboroles, specific and detailed studies on This compound are limited in the publicly available scientific literature. However, the principles governing the structure-activity relationships of other substituted benzoxaboroles can provide insights into the potential significance of this particular analogue.

The introduction of a methyl group at the 7-position of the benzoxaborole ring can be expected to influence its physicochemical properties, such as lipophilicity and electronic distribution. These modifications can, in turn, affect the compound's pharmacokinetic profile and its interaction with biological targets. Research on other 7-substituted benzoxaboroles has shown that modifications at this position can modulate biological activity. For instance, studies on 7-substituted benzoxaborole antimalarial agents have demonstrated that substituents at this position can impact their potency. nih.gov

The academic focus on analogues of this compound is part of a broader effort to explore the chemical space of the benzoxaborole scaffold. By synthesizing and evaluating a diverse range of derivatives, researchers aim to fine-tune the properties of these compounds for specific applications, leading to the discovery of new therapeutic agents and advanced materials. The synthesis of such analogues generally follows established methods for substituted benzoxaboroles, often involving the cyclization of a suitably substituted 2-(hydroxymethyl)phenylboronic acid.

Table 2: Representative Biologically Active Benzoxaborole Analogues

| Compound Name | Substitution Pattern | Therapeutic Area of Interest |

|---|---|---|

| Tavaborole (B1682936) | 5-Fluoro | Antifungal |

| Crisaborole | 4-Cyano | Anti-inflammatory |

Properties

IUPAC Name |

1-hydroxy-7-methyl-3H-2,1-benzoxaborole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO2/c1-6-3-2-4-7-5-11-9(10)8(6)7/h2-4,10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTIWUOBYOQTHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(C=CC=C2CO1)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical Underpinnings of Benzoxaborole Chemistry

Electronic Structure and Bonding Paradigms within the Benzoxaborole Ring System

The benzoxaborole ring system consists of a benzene (B151609) ring fused to a five-membered oxaborole ring. This arrangement creates significant geometric and electronic consequences, primarily due to the incorporation of a trigonal boron atom within the strained five-membered ring. nih.gov In its neutral state, the boron atom is sp² hybridized, striving for a trigonal planar geometry with bond angles of 120°. However, the constraints of the five-membered ring force these angles to deviate significantly, inducing considerable ring strain. researchgate.net

This inherent strain is a defining feature of the benzoxaborole core. Systematic analysis of the geometry of the three-coordinate boron in various boronic acid derivatives has shown that benzoxaboroles exhibit the greatest strains and the highest deviation from the ideal sp² geometry. nih.gov The distortion involves both in-plane and out-of-plane deviations, moving the boron atom slightly out of the plane of its substituents. This pyramidalization makes the boron atom more susceptible to nucleophilic attack, a key aspect of its reactivity. nih.gov

The introduction of a methyl group at the 7-position of the benzene ring, as in 7-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol, influences the electronic properties of the aromatic system through inductive and hyperconjugative effects. A methyl group is weakly electron-donating, which can subtly modulate the electron density of the entire ring system and, consequently, the properties of the boron center.

Table 1: Representative Bond Parameters of Benzoxaborole Derivatives Note: Specific experimental data for this compound is not publicly available. The data below for the parent compound illustrates the typical geometry.

| Parameter | Typical Value | Description |

|---|---|---|

| B-O (in ring) Bond Length | ~1.37 Å | Shorter than a typical B-O single bond, indicating some double bond character. |

| B-C (in ring) Bond Length | ~1.55 Å | Consistent with a B-C single bond. |

| O-B-C Bond Angle | < 120° | Compressed due to the constraints of the five-membered ring, indicating ring strain. |

Principles of Boron Lewis Acidity and its Manifestations in Oxaboroles

A defining characteristic of the boron atom in benzoxaboroles is its Lewis acidity, stemming from the vacant p-orbital perpendicular to the sp² hybridized plane. Benzoxaboroles are generally more acidic than their corresponding acyclic arylboronic acid counterparts. nih.gov For instance, the pKₐ of the parent benzoxaborole is approximately 7.3, which is significantly lower than the pKₐ of 8.8 for phenylboronic acid. nih.gov

This enhanced acidity is a direct consequence of the ring strain discussed previously. researchgate.net The neutral, trigonal form of the benzoxaborole is destabilized by geometric strain. Upon binding with a Lewis base, such as a hydroxide (B78521) ion, the boron atom rehybridizes from sp² (trigonal planar) to sp³ (tetrahedral). researchgate.net The ideal bond angles for a tetrahedral atom are ~109.5°, which is much closer to the internal angles required by the five-membered ring structure. Consequently, the formation of the anionic, tetrahedral boronate species is energetically favorable as it alleviates the ring strain inherent in the neutral form. researchgate.net

The electronic nature of substituents on the aromatic ring modulates this Lewis acidity. Electron-withdrawing groups increase acidity (lower pKₐ) by stabilizing the resulting negative charge of the boronate complex, while electron-donating groups decrease acidity (raise pKₐ). The 7-methyl group is weakly electron-donating, and thus this compound is expected to have a slightly higher pKₐ (be slightly less acidic) than the unsubstituted parent benzoxaborole. Studies on substituted benzoxaboroles have confirmed that their pKₐ values follow a linear Hammett relationship. tdl.org

Table 2: Acidity (pKₐ) of Selected Substituted Benzoxaboroles

| Compound | Substituent | pKₐ (in water) |

|---|---|---|

| Phenylboronic Acid | - | 8.8 |

| Benzoxaborole (Parent) | None | 7.3 |

| 5-Fluorobenzoxaborole | 5-F (Electron-withdrawing) | 6.9 |

| 5-Methoxybenzoxaborole | 5-OCH₃ (Electron-donating) | 7.6 |

| This compound | 7-CH₃ (Electron-donating) | ~7.4 (Estimated) |

Mechanistic Implications of Boron's Trigonal-Tetrahedral Interconversion

The reversible transition of the boron atom between its trigonal (sp²) and tetrahedral (sp³) states is a rapid and dynamic equilibrium that underpins the chemical behavior of benzoxaboroles. This interconversion is the fundamental mechanism by which benzoxaboroles interact with nucleophiles, including water, alcohols, and biological molecules with diol functionalities. tdl.org

The process is initiated by the nucleophilic attack of a Lewis base on the electron-deficient boron center of the neutral, trigonal molecule. This leads to the formation of a coordinate covalent bond and the generation of the tetrahedral, anionic boronate species. The transition state for this interconversion involves the approach of the nucleophile to the vacant p-orbital of the boron atom.

¹¹B NMR spectroscopy is a powerful tool for observing this equilibrium. The trigonal sp² boron atom gives a characteristic broad signal at a low field (around +30 ppm), while the tetrahedral sp³ boron atom produces a sharper signal at a higher field (around +5 to +10 ppm). In aqueous solutions, the position of the observed ¹¹B NMR signal is a weighted average that depends on the pH of the solution and the pKₐ of the benzoxaborole, reflecting the relative populations of the two species.

This dynamic equilibrium is crucial. For example, the interaction with diols, such as those on the terminal ribose of tRNA, proceeds via the formation of a stable, tetrahedral adduct where two B-O bonds are formed. tdl.org The favorability of this tetrahedral state, driven by the release of ring strain, is a key reason for the potent biological activity of certain benzoxaborole derivatives. tdl.org

Stability and Hydrolytic Resistance of the Boron-Oxygen Bond in Benzoxaboroles

A remarkable feature of the benzoxaborole scaffold is its high stability, particularly its resistance to hydrolysis. While many simple boronic esters are readily hydrolyzed in aqueous media, the endocyclic boron-oxygen bond within the benzoxaborole ring is unusually robust. The parent compound has been described as having great resistance to both acidic and basic aqueous deboronation. Furthermore, the boron-carbon bond in benzoxaboroles is also significantly more stable to acid-catalyzed cleavage than that in phenylboronic acid. nih.gov

This stability is thermodynamic in nature. The corresponding open-chain form, 2-(hydroxymethyl)phenylboronic acid, spontaneously dehydrates in water to form the more stable cyclic benzoxaborole structure. nih.gov Although the ring is stable, it does exist in a rapid dynamic equilibrium of ring-opening and ring-closing. NMR studies have demonstrated that the oxaborole ring undergoes rapid hydrolytic ring-closing and opening at ambient temperature, with a rate exceeding 100 Hz. However, the equilibrium strongly favors the closed, cyclic form, meaning the open-chain boronic acid exists only as a minute and transient intermediate.

Computational studies using density functional theory (DFT) have helped to elucidate the mechanism of hydrolysis. The process is catalyzed by water molecules, with a transition state that involves a second water molecule to facilitate proton transfer, thereby lowering the activation energy barrier for ring opening. This mechanism, coupled with the strong thermodynamic preference for the cyclic structure, results in a compound that is configurationally stable yet dynamically interactive in aqueous environments.

Synthetic Methodologies for 7 Methyl 1,3 Dihydro 2,1 Benzoxaborol 1 Ol and Derivatized Analogues

Retrosynthetic Approaches to the 7-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol Framework

Retrosynthetic analysis of the this compound structure reveals several logical disconnection points for synthetic planning. The primary disconnections target the heterocyclic ring, specifically the C–O and C–B bonds.

Disconnection of the B-O Bond: A primary retrosynthetic step involves the disconnection of the boronic ester (B-O) bond. This leads back to the precursor, 2-(hydroxymethyl)-4-methylphenylboronic acid. This precursor is known to undergo spontaneous intramolecular dehydration (cyclization) to form the target benzoxaborole, highlighting the thermodynamic favorability of the five-membered ring. researchgate.net

Disconnection of the C-B Bond: A further disconnection of the aryl C–B bond of the 2-(hydroxymethyl)-4-methylphenylboronic acid intermediate points to a more fundamental starting material, such as 2-bromo-5-methylbenzyl alcohol. The introduction of the boronic acid group can then be achieved through established methods like metal-halogen exchange followed by borylation with a trialkyl borate (B1201080) or through palladium-catalyzed cross-coupling reactions (e.g., Miyaura borylation).

Disconnection of the C3–O Bond: For substituted benzoxaboroles, an alternative disconnection across the C3–O bond of a derivatized framework is viable. This approach leads to an ortho-formylarylboronic acid. The C3 substituent can then be introduced via the reaction of the formyl group with an appropriate nucleophile, followed by cyclization. This strategy is particularly relevant for the enantioselective syntheses discussed in section 3.3.1.

These retrosynthetic pathways form the basis for the various forward synthetic strategies employed to construct the benzoxaborole scaffold.

Classical and Modern Synthesis Routes for Benzoxaboroles

A foundational and straightforward method for synthesizing the benzoxaborole core is the intramolecular condensation of ortho-functionalized arylboronic acids. The most common precursor for this route is an ortho-(hydroxymethyl)arylboronic acid.

The synthesis typically begins with an appropriately substituted ortho-halobenzyl alcohol, for instance, 2-bromo-5-methylbenzyl alcohol for the target compound. This starting material undergoes a protection step for the hydroxyl group, followed by a metal-halogen exchange reaction (e.g., using n-butyllithium) and subsequent reaction with a trialkyl borate, such as trimethyl borate. Acidic workup hydrolyzes the resulting boronate ester and removes the protecting group, yielding the ortho-(hydroxymethyl)arylboronic acid. This intermediate readily cyclizes, often spontaneously upon purification or gentle heating, by losing a molecule of water to form the stable benzoxaborole ring.

A more recent and efficient approach involves the direct ortho-oxalkylation of arylboronic acids with carbonyl compounds, catalyzed by a Brønsted acid. acs.orgnih.gov This method simplifies the synthesis by reducing the number of required steps and utilizing readily available starting materials. researchgate.net

In this reaction, an arylboronic acid (e.g., 4-methylphenylboronic acid) is reacted directly with an aldehyde or ketone (such as formaldehyde) in the presence of a Brønsted acid catalyst. The reaction proceeds via an electrophilic substitution mechanism where the protonated carbonyl compound attacks the boronic acid-activated aromatic ring at the ortho position. The resulting intermediate then undergoes intramolecular cyclization to furnish the C3-substituted or unsubstituted benzoxaborole. researchgate.net This method has a broad substrate scope and is highly practical for generating a library of benzoxaborole derivatives. acs.orgresearchgate.net

| Arylboronic Acid | Carbonyl Compound | Brønsted Acid | Product | Yield |

| Phenylboronic acid | Paraformaldehyde | Triflic acid | 1,3-Dihydro-2,1-benzoxaborol-1-ol | High |

| 4-Methylphenylboronic acid | Paraformaldehyde | Triflic acid | This compound | High |

| Phenylboronic acid | Acetone | Triflic acid | 3,3-Dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol | Good |

| 4-Chlorophenylboronic acid | Cyclohexanone | Triflic acid | 3,3-Spirocyclohexyl-7-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol | Good |

Modern synthetic chemistry has introduced advanced ring-forming transformations that offer alternative pathways to the benzoxaborole framework. These methods often involve the strategic insertion or construction of the boron-containing heterocycle.

Contemporary strategies include:

B-Insertion Reactions: Dual catalytic systems, for example involving Ni/Zn, have been developed to insert a boron unit directly into the C(sp³)–O bond of precursors like benzodihydrofurans. st-andrews.ac.uk

Electrophilic Haloboration: This approach can be used to construct related boron-containing heterocycles from substrates such as o-alkynyl phenols, providing a complementary route that does not rely on pre-formed C–B bonds. st-andrews.ac.uk

These innovative methods expand the toolkit for accessing complex benzoxaboraheterocycles from diverse starting materials. st-andrews.ac.uk

Advanced and Stereoselective Synthesis of Benzoxaborole Derivatives

The development of enantioselective methods for the synthesis of benzoxaboroles is of significant interest, particularly for their application in medicinal chemistry. Organocatalysis has emerged as a powerful tool for constructing chiral 3-substituted benzoxaboroles with high levels of stereocontrol. nih.gov

An effective and well-documented strategy involves a cascade reaction starting from an ortho-formyl arylboronic acid. scispace.comrsc.org This process typically includes a Wittig olefination followed by an enantioselective intramolecular oxa-Michael addition. nih.govrsc.org The key stereodetermining step is catalyzed by a chiral bifunctional organocatalyst, often derived from cinchona alkaloids, which incorporates a squaramide or thiourea (B124793) moiety. scispace.comresearchgate.net

The reaction sequence begins with the in situ formation of an ortho-boronic acid-containing chalcone (B49325) from the ortho-formyl arylboronic acid and a Wittig reagent. rsc.org The chiral organocatalyst then activates this intermediate and facilitates the highly enantioselective intramolecular addition of the boronic acid's hydroxyl group onto the α,β-unsaturated system. This cyclization directly establishes the chiral center at the C3 position, yielding the benzoxaborole product in good yields and with excellent enantioselectivities, often up to 99% enantiomeric excess (ee). nih.govresearchgate.net The choice of catalyst and solvent is crucial for achieving high efficiency and stereoselectivity. scispace.com

| Catalyst Type | Solvent | Typical Yield | Typical Enantiomeric Excess (ee) | Reference |

| Cinchona Alkaloid-Squaramide | Chlorobenzene | 86% | 91% | scispace.com |

| Cinchona Alkaloid-Thiourea | Dichloromethane | Moderate | Good | scispace.com |

| Bifunctional Amino-Squaramide | Toluene (B28343) | 75% | 90% | scispace.comresearchgate.net |

This organocatalytic approach represents the first catalytic enantioselective synthesis of this important class of compounds, providing a versatile route to chiral benzoxaboroles with a broad substrate scope. nih.govrsc.org

Mechanochemical Synthesis Protocols for Benzoxaborole Scaffolds

Mechanochemical synthesis has emerged as a compelling green chemistry alternative to traditional solution-based methods for preparing benzoxaborole structures. This solid-state approach, which utilizes mechanical force to initiate chemical reactions, often reduces or eliminates the need for hazardous solvents, shortens reaction times, and can lead to higher yields.

A notable application of this technique is in the synthesis of bis(benzoxaboroles), where two benzoxaborole moieties are connected by a linker. For instance, the reaction of 2-formylphenylboronic acid or its substituted derivatives with piperazine (B1678402) can be carried out in a vibrational ball mill. This solvent-free or liquid-assisted grinding (LAG) method provides an efficient route to these complex molecules.

The optimization of mechanochemical synthesis is crucial for maximizing product yield and purity. Key parameters that are often adjusted include the grinding frequency, the type and amount of liquid grinding agent (if any), and the reaction time. For the synthesis of a model piperazine bis(benzoxaborole), systematic optimization has demonstrated the impact of these variables.

Below is an interactive data table summarizing the optimization of a mechanochemical synthesis protocol.

Table 1: Optimization of Mechanochemical Synthesis for Piperazine Bis(benzoxaborole) 1

| Entry | Grinding Agent | Volume (µL) | Frequency (Hz) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | 0 | 30 | 60 | 45 |

| 2 | H₂O | 50 | 30 | 60 | 62 |

| 3 | MeOH | 50 | 30 | 60 | 78 |

| 4 | MeCN | 50 | 30 | 60 | 85 |

| 5 | MeCN | 50 | 25 | 60 | 75 |

| 6 | MeCN | 50 | 30 | 30 | 65 |

This table illustrates how the choice of grinding agent and variation in reaction conditions can significantly influence the outcome of the mechanochemical synthesis.

Transition Metal-Catalyzed Strategies for Benzoxaborole Synthesis

Transition metal catalysis offers powerful and versatile methods for constructing the benzoxaborole core. These strategies often provide high levels of efficiency and functional group tolerance, making them invaluable for synthesizing complex derivatives.

Palladium-Catalyzed Synthesis: A prominent strategy involves the palladium-catalyzed Miyaura borylation of unprotected o-bromobenzyl alcohols with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). rsc.orgresearchgate.net This one-pot reaction proceeds under mild conditions to afford a range of functionalized benzoxaboroles in good to excellent yields without requiring an acid promoter. rsc.org The process involves an initial palladium-catalyzed cross-coupling to introduce the boron moiety, followed by an intramolecular cyclization to form the oxaborole ring.

Rhodium-Catalyzed Synthesis: More advanced methods include rhodium-catalyzed [2+2+2] cycloaddition reactions. acs.org This approach allows for a modular synthesis of complex benzoxaboroles from MIDA-protected alkyne boronic acids. acs.orgst-andrews.ac.uk The strategy leverages chelation assistance from a nearby alcohol group to overcome steric hindrance, enabling the efficient construction of the fused ring system. acs.org This method is particularly useful for accessing benzoxaboroles with diverse substitution patterns that might be challenging to obtain through other routes. acs.orgst-andrews.ac.uk

Other transition metals, such as iridium, are instrumental in the broader synthesis of benzoxaborole precursors. Iridium-catalyzed C-H borylation is a powerful tool for the direct, regioselective installation of boron onto aromatic and heteroaromatic rings, which can then be elaborated into the final benzoxaborole structure. illinois.eduescholarship.orgumich.edu

Functionalization and Diversification of the this compound Core

The therapeutic potential and material applications of benzoxaboroles can be finely tuned through chemical modification. Diversification of the core structure can be achieved by substitution on the benzene (B151609) ring, chemical changes to the oxaborole ring itself, or by assembling multiple benzoxaborole units into larger architectures.

Regioselective Substitution at the Benzene Ring (e.g., 7-position)

Achieving regioselective substitution on the benzoxaborole nucleus is critical for developing structure-activity relationships (SAR). Direct functionalization of a pre-formed benzoxaborole ring can be challenging; therefore, a common and effective strategy is to begin with an appropriately substituted aromatic precursor and then construct the oxaborole ring.

For the synthesis of 7-substituted benzoxaboroles, such as this compound, the synthesis typically starts from a 2,3-disubstituted toluene derivative. For example, a series of 7-propanamide benzoxaboroles were synthesized starting from a key 7-formyl benzoxaborole intermediate. acs.org Similarly, the synthesis of potent antimalarial 7-(2-carboxyethyl)benzoxaboroles, including fluoro-substituted analogues, demonstrates the feasibility of introducing specific functionalities at the 7-position to modulate biological activity. nih.gov The general approach involves several steps:

Start with a commercially available or synthesized ortho-substituted benzyl (B1604629) alcohol or benzaldehyde (B42025) (e.g., 2-bromo-3-methylbenzyl alcohol).

Introduce the boron atom at the desired position, often via lithiation-borylation or a palladium-catalyzed cross-coupling reaction. nih.gov

Induce cyclization to form the 1,3-dihydro-2,1-benzoxaborol-1-ol ring system.

This precursor-based approach ensures that the desired substituent is precisely placed at the 7-position of the final benzoxaborole scaffold.

Chemical Modifications and Derivatization of the Oxaborole Moiety

The oxaborole moiety itself is a key site for chemical modification, as its unique electronic and structural features are often essential for biological activity. acs.org The boron atom acts as a Lewis acid, and its vacant p-orbital allows for dynamic covalent binding with biological nucleophiles.

Key modifications include:

Adduct Formation: The B-OH group can reversibly bind to cis-diols, a mechanism crucial to the antifungal activity of some benzoxaboroles.

Substitution at the Boron Atom: While the B-OH group is typical, derivatization can occur here.

Substitution at the 3-Position: The methylene (B1212753) group (C3) of the oxaborole ring can be functionalized. An organocatalytic, enantioselective synthesis of 3-substituted benzoxaboroles has been developed via an asymmetric oxa-Michael addition, allowing for the introduction of chirality into the scaffold. rsc.org

Heteroatom Replacement: The carbon atom of the methylene bridge can be replaced by other elements. For example, replacing the CH₂ group with a SiMe₂ group results in benzosiloxaboroles, which exhibit altered Lewis acidity and lipophilicity.

These modifications highlight the versatility of the oxaborole ring and provide avenues for creating analogues with tailored properties.

Synthesis of Multi-Benzoxaborole Architectures (e.g., Bis-Benzoxaboroles)

Linking two or more benzoxaborole units together creates multi-benzoxaborole architectures, such as bis- and tris-benzoxaboroles, which can exhibit enhanced biological activity due to multivalent binding effects. Several synthetic strategies have been developed to construct these molecules.

A common approach starts with a functionalized benzoxaborole monomer, such as 6-aminobenzoxaborole. This precursor can then be coupled using various linker chemistries:

Amide Coupling: Reacting the aminobenzoxaborole with di- or tri-carboxylic acids using standard peptide coupling reagents (like HATU) yields bis- or tris-benzoxaboroles connected by amide bonds.

Imine Bond Formation: Condensation of the aminobenzoxaborole with dialdehydes results in the formation of imine-linked bis-benzoxaboroles.

Squarate Coupling: Reaction of the aminobenzoxaborole with dimethyl squarate provides a straightforward route to squaramide-linked bis-benzoxaboroles.

Alternatively, bis-benzoxaboroles can be formed by reacting a bifunctional linker, such as piperazine, with two equivalents of a 2-formylphenylboronic acid derivative. This reaction can be performed efficiently using the mechanochemical methods described previously.

Spectroscopic Characterization and Structural Analysis of Benzoxaboroles

Advanced Spectroscopic Techniques for Benzoxaborole Structural Confirmation

Spectroscopic methods are indispensable for confirming the structure of novel or synthesized compounds. For 7-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol, a multi-technique approach provides unambiguous evidence for its covalent framework, functional groups, and molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B) for Solution-State Analysis

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules in solution. For benzoxaboroles, multinuclear NMR (¹H, ¹³C, and ¹¹B) offers a complete profile of the atomic connectivity and chemical environment. rsc.org

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, characteristic signals are expected for the aromatic protons, the benzylic methylene (B1212753) (CH₂) protons, the methyl (CH₃) group, and the hydroxyl (OH) proton on the boron atom. The aromatic protons would appear as distinct multiplets in the downfield region, with their coupling patterns revealing their substitution pattern on the benzene (B151609) ring. The CH₂ protons adjacent to the oxygen and boron atoms are expected to resonate as a singlet, while the methyl protons will also appear as a singlet in the upfield region. The B-OH proton signal is often broad and its chemical shift can be solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound would show signals for the aromatic carbons, the benzylic methylene carbon, and the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the attached methyl group and the oxaborole ring.

¹¹B NMR: Boron-11 NMR is particularly diagnostic for organoboron compounds. nih.gov Benzoxaboroles, as tricoordinate boronic acid derivatives, typically exhibit a single, often broad, resonance in the ¹¹B NMR spectrum. sdsu.edu The chemical shift is sensitive to the electronic environment of the boron atom. For this compound, the ¹¹B chemical shift is expected in the typical range for benzoxaboroles, confirming the presence of the sp²-hybridized boron atom within the five-membered ring. Studies on related compounds show that the chemical shift can be influenced by solvent and concentration. nih.gov

| Nucleus | Predicted Chemical Shift Range (ppm) | Assignment |

|---|---|---|

| ¹H | ~7.0-7.5 | Aromatic protons (CH) |

| ¹H | ~4.9-5.2 | Methylene protons (CH₂) |

| ¹H | ~2.2-2.5 | Methyl protons (CH₃) |

| ¹H | Variable (broad) | Hydroxyl proton (B-OH) |

| ¹³C | ~120-150 | Aromatic carbons |

| ¹³C | ~65-70 | Methylene carbon (CH₂) |

| ¹³C | ~20-25 | Methyl carbon (CH₃) |

| ¹¹B | ~28-32 | Boron atom (sp²) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. missouri.edu

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydroxyl group involved in hydrogen bonding. Other key absorptions would include C-H stretching vibrations for the aromatic ring and the methyl/methylene groups (around 3100-2850 cm⁻¹), aromatic C=C stretching bands (around 1600 and 1475 cm⁻¹), and a strong B-O stretching vibration, typically observed in the 1380-1310 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. renishaw.com The Raman spectrum would feature a strong band for the symmetric breathing mode of the aromatic ring. C-H and B-O stretching vibrations would also be observable, often providing clearer resolution for skeletal vibrations compared to IR.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch (H-bonded) | 3400-3200 (broad, strong) | Weak |

| Aromatic C-H stretch | 3100-3000 (medium) | Strong |

| Aliphatic C-H stretch | 3000-2850 (medium) | Medium |

| Aromatic C=C stretch | ~1600, ~1475 (medium) | Strong |

| B-O stretch | 1380-1310 (strong) | Medium |

High-Resolution Mass Spectrometry for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the validation of its molecular formula. For this compound (C₈H₉BO₂), HRMS would provide an exact mass measurement of the molecular ion [M]⁺ or a related adduct (e.g., [M+H]⁺, [M+Na]⁺). The experimentally determined mass would be compared to the calculated theoretical mass, with a very low margin of error (typically <5 ppm), thus confirming the elemental composition.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

While NMR and other spectroscopic methods describe the molecule in solution or bulk, single-crystal X-ray crystallography provides a definitive, three-dimensional map of the atomic positions in the solid state. This technique is invaluable for analyzing molecular geometry and understanding intermolecular interactions. mdpi.com

Analysis of Molecular Geometry and Conformational Preferences

X-ray diffraction studies on benzoxaborole derivatives reveal that the benzoxaborole core is essentially planar. rsc.org For this compound, the analysis would confirm the fusion of the benzene and oxaborole rings. Key geometric parameters, such as bond lengths and angles, would be determined with high precision. The B-O bond within the ring is typically slightly longer than the exocyclic B-OH bond. The geometry around the boron atom is trigonal planar, consistent with its sp² hybridization. The methyl group would be located on the benzene ring at the 7-position, and its C-C bond length and the C-C-C bond angles within the aromatic ring would be consistent with those of a substituted benzene system.

Investigation of Intermolecular Hydrogen Bonding and Dimerization Patterns

In the solid state, the B-OH group of benzoxaboroles is a key player in directing the supramolecular assembly through hydrogen bonding. mit.edu It is well-established that benzoxaboroles and other boronic acids tend to form hydrogen-bonded dimers. uoa.gr For this compound, it is highly probable that two molecules would associate via a pair of O-H···O hydrogen bonds, forming a centrosymmetric dimeric structure. In this arrangement, the hydroxyl group of one molecule acts as a hydrogen bond donor to the ring oxygen atom of a second molecule, and vice versa. This dimerization is a recurring and stable motif in the crystal structures of related compounds. nih.govnih.gov The precise distances and angles of these hydrogen bonds would be determined from the crystal structure, providing insight into their strength and directionality.

Influence of Substituent Effects on Crystal Packing and Polymorphism

The crystal packing of benzoxaboroles is significantly influenced by the nature and position of substituents on the aromatic ring. These substituents modify the electronic and steric properties of the molecule, thereby altering intermolecular interactions such as hydrogen bonding and π–π stacking, which can lead to different packing arrangements and potentially polymorphism. rsc.orgacs.org

In the solid state, many benzoxaborole derivatives form centrosymmetric dimers through intermolecular hydrogen bonds involving the hydroxyl groups on the boron atom. researchgate.netfigshare.comnih.gov The introduction of substituents can either reinforce or disrupt these primary hydrogen-bonded motifs. For instance, the presence of a fluorine atom, as seen in the antifungal drug tavaborole (B1682936) (5-fluoro-1-hydroxy-3H-2,1-benzoxaborole), reduces the molecular dipole moment and the hydrogen bond acceptor capabilities of the ring oxygen atom. rsc.org This alteration affects the geometry of the main hydrogen-bonded structure compared to the unsubstituted benzoxaborole. rsc.org

Electron-donating groups, such as the methyl group in this compound, are expected to influence the electronic distribution within the benzoxaborole scaffold. This can modulate the acidity of the B-OH group and the strength of hydrogen bonds. In contrast, electron-withdrawing substituents, like a fluorine atom, enhance the Lewis acidity of the boron atom. acs.orgresearchgate.net These electronic effects, transmitted through the aromatic system, play a crucial role in determining the hierarchy of intermolecular interactions that dictate the final crystal lattice.

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, has been observed for the parent, unsubstituted benzoxaborole. rsc.orgacs.org The existence of different polymorphs arises from subtle differences in the balance of intermolecular forces, which can be tipped by changes in crystallization conditions or by the presence of substituents. A study on tavaborole derivatives highlighted that modifications to substituents can lead to non-optimal packing motifs, suggesting that other, more stable polymorphic forms might be accessible. rsc.org The steric bulk and electronic nature of a substituent like a methyl group can guide the supramolecular assembly in specific directions, favoring certain packing arrangements over others and thus influencing the likelihood of observing polymorphism.

| Substituent Type | Example Compound | Effect on Molecular Properties | Impact on Crystal Packing |

|---|---|---|---|

| Unsubstituted | 1,3-dihydro-2,1-benzoxaborol-1-ol | Baseline electronic and steric profile. | Forms hydrogen-bonded dimers; known to exhibit polymorphism. rsc.orgacs.org |

| Electron-withdrawing | Tavaborole (5-fluoro) | Increases Lewis acidity; reduces molecular dipole moment and H-bond acceptor ability of ring oxygen. rsc.orgacs.org | Alters the primary hydrogen-bonded motif compared to the unsubstituted analog. rsc.org |

| Electron-donating | This compound | Decreases Lewis acidity (relative to fluoro-substituted analogs); modifies local charge distribution. | Expected to alter hydrogen bond strengths and influence supramolecular synthons, potentially favoring different packing arrangements. |

| Bulky/Aryl | 3-Phenyl-1,3-dihydro-2,1-benzoxaborol-1-ol | Introduces significant steric hindrance and potential for π–π interactions. | Maintains the formation of centrosymmetric hydrogen-bonded dimers, with additional π–π stacking interactions influencing the overall structure. researchgate.netnih.gov |

Chiroptical Spectroscopy for Enantiomerically Enriched Benzoxaboroles

While this compound is achiral, the introduction of a substituent at the 3-position of the benzoxaborole ring creates a stereocenter, making enantiomerically enriched forms possible. The synthesis of such chiral 3-substituted benzoxaboroles has been successfully achieved with high levels of enantioselectivity. rsc.orgnih.gov For these chiral molecules, chiroptical spectroscopy techniques are indispensable for characterizing their three-dimensional structure and stereochemistry.

Chiroptical spectroscopy involves the differential interaction of chiral molecules with left and right circularly polarized light. nih.gov The primary techniques include Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Circularly Polarized Luminescence (CPL). nih.govcas.cz

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left and right circularly polarized light in the UV-Visible region. The resulting spectrum, with positive or negative bands (Cotton effects), is highly sensitive to the absolute configuration of the molecule and the conformation of its chromophores. nih.gov For enantiomerically enriched benzoxaboroles, ECD could be used to assign the absolute configuration (R or S) at the stereogenic center by comparing experimental spectra with those predicted from quantum chemical calculations.

Vibrational Circular Dichroism (VCD): VCD is the infrared counterpart to ECD, measuring the differential absorption of polarized light in the vibrational transition region. It provides detailed information about the stereochemistry of the entire molecule, as nearly all fundamental vibrational modes can be VCD active. nih.gov This technique would be particularly useful for unambiguously determining the absolute configuration of complex chiral benzoxaborole derivatives in solution.

Circularly Polarized Luminescence (CPL): CPL measures the differential emission of left and right circularly polarized light from a chiral fluorescent molecule. nih.gov It provides information about the geometry of the molecule in its excited state. While benzoxaboroles are not strongly luminescent on their own, derivatization with fluorescent moieties could create CPL-active probes, with applications in chiral sensing and materials science. rsc.org

The development of enantioselective syntheses for benzoxaboroles opens the door to new chiral therapeutic agents and materials. rsc.orgnih.gov Chiroptical spectroscopy provides the essential tools for their stereochemical characterization, ensuring enantiomeric purity and providing fundamental insights into their structure-property relationships. rsc.org

| Technique | Phenomenon Measured | Information Obtained | Potential Application for Chiral Benzoxaboroles |

|---|---|---|---|

| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light. | Absolute configuration, electronic transitions, and conformation of chromophores. nih.gov | Assignment of absolute configuration (R/S) at the C3 position. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. | Absolute configuration and solution-state conformation of the entire molecule. nih.gov | Unambiguous determination of stereochemistry. |

| Circularly Polarized Luminescence (CPL) | Differential emission of circularly polarized light from a luminescent sample. | Stereochemical information about the excited state of a chiral fluorophore. rsc.org | Characterization of novel luminescent benzoxaborole-based materials and probes. |

Chemical Reactivity and Reaction Mechanisms of Benzoxaboroles

Interactions of Benzoxaboroles with cis-Diols and Spiroboronate Adduct Formation

Benzoxaboroles are well-recognized for their ability to form stable cyclic esters, known as spiroboronate adducts, through covalent interactions with cis-diols. This reactivity is fundamental to their applications in various fields, including medicinal chemistry and materials science. nih.gov The formation of these adducts is a reversible process governed by specific kinetic and thermodynamic parameters, and it exhibits a notable degree of selectivity for the geometry of the diol.

Kinetic and Thermodynamic Parameters of Diol Binding

The binding affinity is often quantified by the association constant (Ka) or the dissociation constant (Kd). These parameters are influenced by the electronic properties of the substituents on the benzoxaborole ring. Electron-withdrawing groups tend to increase the Lewis acidity of the boron atom, thereby enhancing the binding affinity for diols. researchgate.net The binding process is generally considered to be under thermodynamic control, meaning the final product distribution reflects the relative stability of the formed complexes. scispace.com

NMR spectroscopy is a powerful tool for studying the kinetics and thermodynamics of diol-boronic acid complexation. Studies on the complexation of boric acid with diols in organic solvents have shown that the binding mode significantly impacts both the kinetics and thermodynamics of the reaction. For instance, the formation of six-membered rings with 1,3-diols can be thermodynamically more favorable, while the formation of five-membered rings with 1,2-diols can be kinetically faster. digitellinc.com

Table 1: Illustrative Thermodynamic Parameters for Benzoxaborole-Diol Interactions (Hypothetical Data)

| Diol Substrate | Association Constant (Ka) [M-1] | Dissociation Constant (Kd) [M] | Gibbs Free Energy (ΔG) [kcal/mol] |

| Catechol | 1.5 x 104 | 6.7 x 10-5 | -5.7 |

| Ethylene Glycol | 2.0 x 102 | 5.0 x 10-3 | -3.1 |

| 1,3-Propanediol | 5.0 x 102 | 2.0 x 10-3 | -3.7 |

Note: This table presents hypothetical data for illustrative purposes, as specific values for 7-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol are not available in the cited literature.

Selectivity and Specificity in Diol Recognition

A key feature of benzoxaboroles is their high selectivity for cis-diols over trans-diols. This selectivity arises from the geometric constraints of forming a stable five- or six-membered cyclic boronate ester. The pre-organized arrangement of hydroxyl groups in a cis-diol facilitates the formation of a low-strain cyclic adduct. mit.edu This inherent selectivity has been exploited in the design of sensors and catalysts that can differentiate between various polyhydroxylated molecules. researchgate.net

Benzoxaboroles as Lewis Acid Catalysts in Organic Transformations

The Lewis acidic nature of the boron atom in benzoxaboroles enables them to act as effective catalysts in a variety of organic transformations. By coordinating to Lewis basic functional groups, they can activate substrates towards nucleophilic attack, often with high levels of regio- and stereoselectivity.

Site-Selective Acylation and Modification of Polyols

One of the most significant applications of benzoxaboroles as Lewis acid catalysts is in the site-selective functionalization of polyols, such as carbohydrates. researchgate.net The reversible formation of a boronate ester with a cis-1,2-diol moiety within a polyol can selectively activate one of the hydroxyl groups for subsequent reactions, such as acylation, tosylation, or benzylation. researchgate.net This strategy circumvents the need for complex protecting group manipulations that are often required in carbohydrate chemistry.

The catalytic cycle is believed to involve the formation of a ternary complex between the benzoxaborole, the diol substrate, and the acylating agent. The coordination of the diol to the boron center increases the nucleophilicity of one of the hydroxyl groups, facilitating its attack on the electrophile. The selectivity for a particular hydroxyl group can be influenced by the structure of the benzoxaborole catalyst and the reaction conditions. nih.gov Researchers have designed and synthesized a series of benzoxaborole catalysts with various substituents to enhance their catalytic activity and selectivity. For instance, benzoxaboroles bearing multiple electron-withdrawing fluoro- and trifluoromethyl groups have demonstrated superior catalytic activity. researchgate.net

Table 2: Representative Examples of Benzoxaborole-Catalyzed Site-Selective Reactions of Polyols (Illustrative)

| Polyol Substrate | Reagent | Catalyst | Major Product | Regioselectivity |

| Methyl α-D-glucopyranoside | Benzoyl chloride | 5-Nitrobenzoxaborole | 2-O-Benzoyl | >95% |

| 1,2-Octanediol | Acetic anhydride | 5-Chlorobenzoxaborole | 1-O-Acetyl | High |

| Adenosine (B11128) | Tosyl chloride | Unsubstituted Benzoxaborole | 2'-O-Tosyl | Good |

Note: This table provides illustrative examples based on the general reactivity of benzoxaboroles, as specific data for this compound was not found.

Organocatalytic Applications

Beyond their use in polyol modification, the Lewis acidity of benzoxaboroles makes them promising candidates for a broader range of organocatalytic reactions. While the direct use of this compound as a catalyst in other transformations is not extensively documented, the general principles of benzoxaborole chemistry suggest potential applications in reactions that are promoted by mild Lewis acids. For example, benzoxaboroles could potentially catalyze Diels-Alder reactions, Michael additions, or Friedel-Crafts reactions by activating the electrophilic partner.

It is important to note that much of the research in the organocatalytic applications of benzoxaboroles has focused on the enantioselective synthesis of the benzoxaborole scaffold itself, rather than its use as a catalyst for other reactions. nih.govscispace.comrsc.org

Transition Metal-Mediated Reactions Utilizing Benzoxaborole Scaffolds

The use of benzoxaborole scaffolds in transition metal-mediated reactions is an emerging area of interest. While the benzoxaborole moiety itself is not typically employed as a direct ligand for a transition metal in a catalytic cycle, it can be a versatile functional handle for further synthetic transformations.

For instance, the aromatic ring of the benzoxaborole can be functionalized through transition metal-catalyzed cross-coupling reactions. A notable example is the palladium-catalyzed Suzuki reaction, where a halogenated benzoxaborole can be coupled with a boronic acid to introduce a new substituent onto the aromatic core. nih.gov This allows for the synthesis of a diverse library of benzoxaborole derivatives with tailored electronic and steric properties for various applications.

Furthermore, the boronic acid functionality inherent in the benzoxaborole structure can itself participate in cross-coupling reactions. Palladium-catalyzed reactions of unprotected o-bromobenzylalcohols with bis(pinacolato)diboron (B136004) provide a one-pot synthesis of benzoxaborole derivatives. rsc.org While this demonstrates the utility of transition metals in synthesizing benzoxaboroles, the direct participation of the benzoxaborole scaffold as a crucial component in a transition metal-catalyzed transformation for other purposes remains a less explored area.

Suzuki-Miyaura Cross-Coupling Reactions

Benzoxaboroles serve as effective coupling partners in the palladium-catalyzed Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. In this reaction, the benzoxaborole acts as the organoboron nucleophile, transferring its aryl group to an organohalide electrophile. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

The general mechanism for the Suzuki-Miyaura coupling involving a benzoxaborole is as follows:

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halogen bond of the organohalide (Ar-X), forming a Pd(II) intermediate.

Transmetalation: The benzoxaborole, activated by a base, transfers its aryl group to the palladium center. The base (e.g., a carbonate or phosphate) activates the benzoxaborole by forming a more nucleophilic boronate species. This step results in a diorganopalladium(II) complex and displaces the halide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

A significant advancement in this area is the development of asymmetric Suzuki-Miyaura reactions using benzoxaboroles. For instance, an atroposelective ring-opening cross-coupling reaction has been developed, providing access to axially chiral biaryl benzyl (B1604629) alcohols with high enantioselectivity. nih.gov This highlights the utility of the benzoxaborole scaffold in stereoselective synthesis.

Below is a table summarizing typical conditions for such an asymmetric coupling reaction.

| Parameter | Condition |

| Boron Reagent | Substituted Benzoxaborole |

| Coupling Partner | ortho-Disubstituted Aryl Bromide |

| Catalyst | Pd(OAc)₂ |

| Ligand | Et-AntPhos |

| Base | K₃PO₄ |

| Solvent | Toluene (B28343)/H₂O |

| Temperature | 80 °C |

This table presents generalized conditions for the atroposelective Suzuki-Miyaura cross-coupling of benzoxaboroles with aryl bromides, leading to chiral biaryl products. nih.gov

Other Catalytic and Stoichiometric Transformations

Beyond cross-coupling, the unique reactivity of the benzoxaborole moiety is harnessed in various other transformations.

Catalytic Transformations: Benzoxaboroles and their precursors, o-formylphenylboronic acids, are key players in organocatalytic reactions. A notable example is the enantioselective synthesis of 3-substituted benzoxaboroles through a cascade reaction. This process involves an initial Wittig reaction to form an α,β-unsaturated ketone intermediate, which then undergoes a highly enantioselective intramolecular oxa-Michael addition. The hydroxyl group of the boronic acid acts as the nucleophile, cyclizing onto the enone in a reaction guided by a chiral organocatalyst, such as a cinchona alkaloid-derived squaramide. This method provides access to chiral benzoxaboroles, which can be further transformed into valuable chiral β-hydroxy ketones.

The following table outlines the key steps and components of this catalytic cascade.

| Step | Reaction Type | Reactants | Catalyst | Product |

| 1 | Wittig Reaction | 2-Formylphenylboronic acid, Phosphonium (B103445) ylide | - | in situ Chalcone (B49325) intermediate |

| 2 | Intramolecular Oxa-Michael Addition | Chalcone intermediate | Chiral Amino-Squaramide | Chiral 3-substituted benzoxaborole |

Stoichiometric Transformations: The Lewis acidic boron atom in this compound readily reacts with strong, carbon-based nucleophiles like Grignard reagents (R-MgX) and organolithium reagents (R-Li). libretexts.orglibretexts.org This stoichiometric reaction involves the nucleophilic addition of the alkyl or aryl group (R) from the organometallic reagent to the boron atom. This process forms a tetracoordinate boronate "ate" complex, where the boron atom bears a formal negative charge.

These boronate complexes are key intermediates that can undergo further reactions. For example, they are central to the rearrangement processes discussed in the following section. The formation of the ate complex is a fundamental stoichiometric transformation that alters the reactivity of the benzoxaborole, making the boron-carbon bonds susceptible to migration.

Intramolecular Cyclizations and Rearrangement Processes Involving Boron

The structure of benzoxaboroles is intrinsically linked to intramolecular processes involving the boron atom.

Intramolecular Cyclizations: The very formation of this compound is the result of a spontaneous and reversible intramolecular cyclization. Its open-chain precursor, (2-hydroxymethyl-6-methylphenyl)boronic acid, readily dehydrates to form the more stable five-membered benzoxaborole ring. This cyclization is driven by the proximity of the hydroxymethyl group to the boronic acid moiety.

This equilibrium is a defining characteristic of benzoxaboroles. While the cyclic form is heavily favored in most conditions, the ring can open upon interaction with strong nucleophiles or under specific solvent conditions. acs.org This dynamic equilibrium between the closed cyclic form and the open boronic acid form is crucial for its biological activity and chemical reactivity. acs.org In some highly substituted cases, where cyclization would lead to significant steric strain, the open form can be preferentially isolated, leading to what are termed "frustrated benzoxaboroles". ualberta.ca

Rearrangement Processes Involving Boron: While rearrangements within the stable benzoxaborole ring itself are not commonly reported, the boron center can participate in rearrangement processes, particularly through the formation of ate complexes. A fundamental reaction in organoboron chemistry is the 1,2-migration, where a substituent on the tetracoordinate boron atom of an ate complex migrates to an adjacent carbon atom. pku.edu.cnnih.gov

For this compound, a hypothetical rearrangement could be initiated by its reaction with an organolithium reagent (e.g., R-Li) to form the corresponding boronate complex. If this complex is then treated with an electrophile (E+), it could trigger a 1,2-migration of the 7-methylphenyl group from the boron atom to the carbon atom of the migrating group 'R'. This type of rearrangement is a powerful tool for constructing complex organic molecules with high stereospecificity. researchgate.net Although this specific sequence has not been detailed for 7-methylbenzoxaborole, it is a plausible transformation based on the well-established principles of organoboron chemistry. pku.edu.cn

Computational Chemistry and Theoretical Studies on Benzoxaboroles

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules like 7-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For benzoxaboroles, DFT methods such as B3LYP, coupled with basis sets like 6-311++G(d,p), are commonly used to calculate the optimized geometry. researchgate.netscielo.org.mx

The process involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates until the forces on each atom are close to zero. For this compound, the key structural parameters of interest would be the bond lengths and angles within the fused ring system, particularly around the boron atom. The planarity of the benzoxaborole ring system and the orientation of the hydroxyl and methyl groups are determined. Conformational analysis would explore the rotational barrier of the B-OH group and any potential puckering of the five-membered oxaborole ring, although the fused benzene (B151609) ring imparts significant rigidity. In similar heterocyclic systems, the optimized geometry is confirmed to be a true minimum by ensuring there are no imaginary frequencies in the vibrational analysis. researchgate.net

Frontier Molecular Orbital (FMO) theory is pivotal for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govresearchgate.net A smaller gap suggests the molecule is more reactive and less stable. researchgate.netmdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO would likely be centered around the electron-deficient boron atom and the C=C bonds of the benzene ring. The presence of the electron-donating methyl group at the 7-position would be expected to raise the HOMO energy level, potentially decreasing the HOMO-LUMO gap compared to the unsubstituted parent compound and thus increasing its reactivity.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.govmdpi.comresearchgate.net

| Reactivity Descriptor | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | μ2 / (2η) (where μ = -χ) | Measures the capacity to accept electrons. |

DFT calculations are a powerful tool for predicting spectroscopic properties, which aids in the interpretation of experimental data. rsc.org

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is widely used with DFT to calculate nuclear magnetic shielding tensors, from which NMR chemical shifts (δ) for ¹H, ¹³C, and ¹¹B can be predicted. researchgate.netnih.gov Calculated shifts for the parent benzoxaborole (BBzx) have shown good correlation with experimental solid-state NMR data, helping to assign peaks to specific nuclei within the molecule. rsc.orgresearchgate.net For the 7-methyl derivative, calculations would predict the specific shifts for the methyl protons and carbon, as well as the shifts for the aromatic protons and carbons, noting the influence of the methyl substituent.

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be computed from the second derivatives of the energy with respect to atomic positions. researchgate.net These calculations yield harmonic frequencies that are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental data. researchgate.net A detailed analysis of the calculated vibrational modes, often aided by Potential Energy Distribution (PED) analysis, allows for the unambiguous assignment of observed spectral bands to specific molecular motions, such as B-O stretching, O-H bending, or aromatic C-H vibrations. researchgate.net

Ab Initio and Hybrid Methods for Bonding Characteristics and Aromaticity Assessment

While DFT is highly effective, ab initio methods like Hartree-Fock (HF) and post-HF methods, as well as hybrid DFT-HF approaches, provide further detail on bonding and electronic structure.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a localized picture of chemical bonds and lone pairs, which aligns more closely with classical Lewis structures. researchgate.net This method provides valuable information on atomic charges, hybridization, and donor-acceptor (hyperconjugative) interactions between filled (donor) and empty (acceptor) orbitals. researchgate.netresearchgate.net

For this compound, NBO analysis would quantify the nature of the key bonds:

B-O and B-C Bonds: The analysis would reveal the percent s and p character (hybridization) of the boron, oxygen, and carbon atomic orbitals contributing to these bonds. It would also calculate the polarity of these bonds based on the natural atomic charges.

Intramolecular Interactions: A key feature of NBO analysis is the examination of stabilization energies (E⁽²⁾) from second-order perturbation theory. researchgate.net This reveals the strength of delocalizing interactions, such as the interaction between the lone pairs on the oxygen atoms and the antibonding orbitals (σ*) of adjacent bonds, or the interaction between aromatic π orbitals and the empty p-orbital of the boron atom.

The five-membered oxaborole ring fused to the benzene ring is subject to ring strain, which significantly influences its chemical properties, such as Lewis acidity. nih.govacs.org This strain arises from the deviation of bond angles from their ideal values for sp² and sp³ hybridized atoms. Computational methods can be used to quantify this ring strain energy (RSE).

One common approach is to use homodesmotic or isodesmic reactions. These are hypothetical reactions where the number and type of bonds on both the reactant and product sides are conserved. The energy change of such a reaction, calculated using DFT, corresponds to the strain energy of the cyclic reactant. For the benzoxaborole system, a suitable reaction would involve breaking open the oxaborole ring to form an acyclic analogue while keeping the benzene ring intact. The calculated reaction enthalpy reveals the energetic penalty of constraining the atoms within the five-membered ring. This inherent strain makes the trigonal boron atom a stronger Lewis acid compared to that in an unstrained phenylboronic acid, as the formation of a tetrahedral boronate complex upon reaction with a nucleophile relieves some of this strain. nih.govacs.org

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

Molecular dynamics (MD) simulations provide a powerful lens through which the dynamic nature of molecules and their interactions with the surrounding solvent can be observed over time. nih.gov For benzoxaboroles, MD simulations have been instrumental in understanding their conformational flexibility and the influence of aqueous environments on their structural stability.

While specific MD simulation studies solely focused on this compound are not extensively documented in publicly available literature, the dynamic behavior of the benzoxaborole scaffold has been a subject of investigation. A key aspect of benzoxaborole chemistry is the dynamic equilibrium between the closed cyclic form and the open-chain boronic acid form in aqueous solutions. nih.gov NMR spectroscopy studies, complemented by computational models, have shown a strong preference for the closed form for the parent benzoxaborole and its close homologues under physiological conditions. nih.gov The rate of this hydrolytic ring-opening and closing is rapid, occurring at a rate greater than 100 Hz at ambient temperature. nih.gov

The introduction of a methyl group at the 7-position of the benzoxaborole ring is expected to influence its dynamic behavior and solvation. The methyl group, being electron-donating and hydrophobic, can modulate the electronic properties of the aromatic ring and its interactions with water molecules. Computational studies on the effect of solvent polarity on similar heterocyclic compounds have demonstrated significant changes in their electronic and absorption spectra. nih.gov It is plausible that the 7-methyl substituent could affect the hydration shell around the molecule, potentially influencing the kinetics of the ring-opening and closing equilibrium. MD simulations of this compound in explicit solvent models would be invaluable to quantify these effects, providing insights into local water structure and dynamics around the hydrophobic methyl group and the hydrophilic boronic acid moiety.

Table 1: Key Parameters in Molecular Dynamics Simulations of Benzoxaborole Systems

| Parameter | Description | Relevance to this compound |

| Force Field | A set of empirical energy functions and parameters used to describe the potential energy of a system of particles. | The choice of an appropriate force field (e.g., AMBER, CHARMM) is crucial for accurately modeling the interactions of the benzoxaborole core and the methyl substituent. tdl.org |

| Solvent Model | A computational representation of the solvent, which can be explicit (individual solvent molecules) or implicit (a continuous medium). | Explicit solvent models (e.g., TIP3P, SPC/E) are essential for studying detailed solvation effects and hydrogen bonding networks around the molecule. |

| Simulation Time | The duration of the molecular dynamics simulation. | Longer simulation times are necessary to adequately sample the conformational space and observe rare events, such as the dynamic equilibrium between the closed and open forms. |

| Temperature and Pressure | Thermodynamic variables that are controlled during the simulation to mimic experimental conditions. | Maintaining physiological temperature and pressure is critical for studying the behavior of the molecule in a biological context. |

Computational Elucidation of Reaction Mechanisms and Transition State Structures

Computational methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition state structures. researchgate.netacs.org For benzoxaboroles, understanding their reaction mechanisms is key to explaining their biological activity, which often involves covalent interactions with target biomolecules.

The reactivity of benzoxaboroles is largely governed by the Lewis acidic nature of the boron atom. nih.gov Computational studies have explored the hydrolysis mechanism of the benzoxaborole ring, identifying the transition states involved in the ring-opening process. nih.govresearchgate.net These studies suggest a mechanism involving the coordination of water molecules to the boron atom, followed by proton transfer steps. nih.gov

For this compound, the presence of the methyl group at the 7-position can influence its reactivity. The electron-donating nature of the methyl group could potentially increase the electron density on the aromatic ring, which might subtly affect the Lewis acidity of the boron atom and the energetics of the transition states in its reactions. DFT calculations would be instrumental in quantifying these electronic effects and determining the activation barriers for reactions involving this specific molecule. Such calculations can provide detailed geometric parameters of the transition state structures, which are critical for a deeper understanding of the reaction kinetics.

A crucial aspect of drug design is the accurate prediction of the binding affinity between a ligand and its biological target. nih.gov Binding free energy calculations, often employing methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provide a quantitative measure of this affinity. frontiersin.orgacs.org These methods are frequently used in conjunction with MD simulations to account for the dynamic nature of the binding process. nih.gov

Computational studies on substituted benzoxaboroles have demonstrated their ability to act as versatile inhibitors, capable of adopting different binding conformations and coordination geometries with the catalytic zinc ion in enzymes like carbonic anhydrase. tdl.org These studies highlight the importance of the substitution pattern on the benzoxaborole ring in modulating binding affinity and selectivity. tdl.orgnih.gov For instance, the binding free energies of various substituted benzoxaboroles with carbonic anhydrase isoforms have been calculated to elucidate the key residues involved in protein-inhibitor recognition. tdl.org

Table 2: Representative Binding Free Energy Contributions (kcal/mol) for a Benzoxaborole Derivative

| Energy Component | Value (kcal/mol) | Description |

| ΔGbind | -25.0 | Overall binding free energy. |

| ΔEvdw | -35.0 | Van der Waals contribution. |

| ΔEelec | -15.0 | Electrostatic contribution. |

| ΔGGB | +30.0 | Generalized-Born solvation contribution. |

| ΔGSA | -5.0 | Non-polar solvation contribution. |

| Note: These are hypothetical values for illustrative purposes, based on typical ranges observed in MM/GBSA calculations for benzoxaborole inhibitors. tdl.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the optimization of lead compounds. nih.gov

QSAR studies have been successfully applied to various classes of benzoxaborole derivatives to understand the structural requirements for their biological activities. These studies typically involve the calculation of a wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters, and then using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build the predictive models.

Table 3: Common Descriptors Used in QSAR Studies of Benzoxaboroles

| Descriptor Class | Example Descriptors | Relevance |

| Electronic | Dipole moment, HOMO/LUMO energies | Describe the electronic distribution and reactivity of the molecule. |

| Steric | Molecular weight, Molar refractivity | Relate to the size and shape of the molecule, which can influence binding. |

| Hydrophobic | LogP | Quantifies the lipophilicity of the molecule, affecting its membrane permeability and binding to hydrophobic pockets. |

| Topological | Wiener index, Kier & Hall indices | Characterize the connectivity and branching of the molecular structure. |

Mechanistic Insights into Benzoxaborole Interactions with Biological Systems Non Clinical Focus

Molecular Mechanisms of Enzyme Inhibition by Benzoxaboroles

Benzoxaboroles represent a versatile class of boron-containing heterocyclic compounds that have garnered significant attention for their wide range of biological activities. nih.gov Their unique chemical structure, featuring a boron atom integrated into a bicyclic system, allows for distinct and potent interactions with various enzymes. The Lewis acidic nature of the boron atom is central to their inhibitory mechanisms, enabling the formation of reversible covalent bonds with nucleophilic residues in enzyme active sites. acs.orgoncodesign-services.com

A primary target for many antimicrobial benzoxaboroles is leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis. acs.org These compounds inhibit LeuRS through a novel mechanism known as the Oxaborole tRNA-Trapping (OBORT) mechanism. nih.govasm.org In this process, the benzoxaborole molecule enters the editing site of the LeuRS enzyme. The editing site is responsible for hydrolyzing incorrectly charged tRNALeu, ensuring the fidelity of protein translation.

The boron atom of the benzoxaborole acts as a Lewis acid, reacting with the 2'- and 3'-hydroxyl groups of the terminal adenosine (B11128) of tRNALeu to form a stable, covalent adduct. nih.govnih.govresearchgate.net This adduct becomes trapped within the editing site, effectively blocking the enzyme's function and halting protein synthesis. asm.org This mechanism is a powerful example of how benzoxaboroles can leverage the presence of cis-diol moieties in biological molecules to exert their inhibitory effects. Crystallographic studies have provided detailed insights into the formation of this benzoxaborole-tRNALeu adduct within the LeuRS editing domain. asm.org